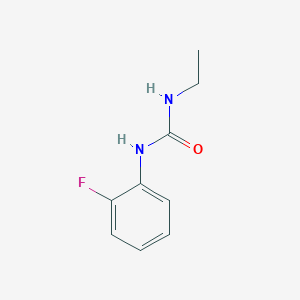

1-Ethyl-3-(2-fluorophenyl)urea

Description

Properties

IUPAC Name |

1-ethyl-3-(2-fluorophenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O/c1-2-11-9(13)12-8-6-4-3-5-7(8)10/h3-6H,2H2,1H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQIYJGRAHZWCSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NC1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 1-Ethyl-3-(4-fluorophenyl)urea (): Key Difference: The fluorine atom is in the para position instead of ortho. The electron-withdrawing effect of fluorine may also stabilize the urea core differently depending on its position .

1-Ethyl-3-(5-nitro-2-thiazolyl)urea (Nithiazid) ():

- Key Difference : Replaces the 2-fluorophenyl group with a nitro-substituted thiazole ring.

- Impact : The nitro-thiazole moiety confers antimicrobial properties, making Nithiazid a therapeutic agent. The urea linkage here serves as a pharmacophore, whereas in 1-ethyl-3-(2-fluorophenyl)urea, the fluorine likely tunes material properties .

Hydrophilicity and Solubility

- 1-Ethyl-3-(2-hydroxyethyl)urea ():

- Key Difference : Incorporates a hydroxyethyl group instead of a fluorophenyl group.

- Impact : The hydroxyl group significantly increases hydrophilicity, enhancing solubility in polar solvents. This makes it suitable for biomedical applications, contrasting with the more hydrophobic this compound, which may favor polymer matrices .

Data Table: Structural and Molecular Comparisons

Dynamic Covalent Bonding in Polymers

This compound demonstrates reversible urea bond formation under specific conditions, as shown by NMR studies (e.g., peak at 5.87 ppm corresponding to urea bond formation) . This property is critical for self-healing materials.

Pharmacological Potential

While Nithiazid () is a known antimicrobial agent, the 2-fluorophenyl group in the target compound may offer unexplored bioactivity. Fluorine’s electronegativity could modulate interactions with biological targets, though this requires further study.

Preparation Methods

Reaction of Ethyl Isocyanate with 2-Fluoroaniline

In anhydrous diethyl ether, ethyl isocyanate reacts with 2-fluoroaniline in the presence of triethylamine as a base. The solvent’s low polarity ensures the resulting urea precipitates, simplifying isolation. The reaction proceeds at room temperature for 12 hours, yielding approximately 85% pure product after filtration. Key parameters include:

-

Stoichiometry : Equimolar ratios of isocyanate and amine prevent side reactions like biuret formation.

-

Solvent Choice : Diethyl ether’s immiscibility with ureas facilitates product precipitation, while polar solvents (e.g., ethyl acetate) complicate isolation.

-

Base Role : Triethylamine neutralizes hydrogen chloride generated during the reaction, though inorganic bases are avoided due to solubility constraints.

Comparative Analysis of Direct Methods

Optimization Strategies for Scalable Synthesis

Solvent Selection

Non-polar solvents (e.g., diethyl ether, hexane) favor high yields by precipitating the product, whereas polar aprotic solvents (e.g., DMF, THF) enhance reactivity but complicate isolation. For example, substituting diethyl ether with ethyl acetate in analogous syntheses reduced yields by 15–20% due to urea solubility.

Temperature and Reaction Time

Elevated temperatures accelerate reactions but risk isocyanate dimerization. Room-temperature protocols balance speed and side-product formation, as demonstrated in the 12-hour synthesis of analogous ureas. Conversely, cryogenic conditions (0°C) minimize exothermic side reactions but extend reaction times.

Purification Techniques

-

Recrystallization : Ethyl acetate or ethanol-water mixtures are effective for removing unreacted starting materials.

-

Chromatography : Silica gel chromatography with chloroform or ethyl acetate-hexane mixtures resolves impurities in small-scale syntheses.

Challenges and Mitigation

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-Ethyl-3-(2-fluorophenyl)urea, and what purification methods are recommended?

- Methodology : The synthesis typically involves reacting ethylamine with 2-fluorophenyl isocyanate under anhydrous conditions. Key steps include:

- Step 1 : Formation of the urea linkage via nucleophilic addition-elimination.

- Step 2 : Purification using column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to achieve >95% purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Key Techniques :

- ¹H/¹³C NMR : Assign signals for ethyl (δ ~1.2 ppm, triplet; δ ~3.3 ppm, quartet) and fluorophenyl (δ ~7.1–7.4 ppm, multiplet) groups.

- Mass Spectrometry : ESI-MS in positive mode to detect [M+H]⁺ (expected m/z ~223).

- X-ray Crystallography (if crystalline): Resolves stereoelectronic effects of the fluorine substituent .

Q. How is the solubility and stability of this compound evaluated in different solvents?

- Approach :

- Solubility Testing : Use shake-flask method in polar (DMSO, ethanol) and non-polar solvents (hexane) at 25°C.

- Stability Studies : Monitor degradation via HPLC under varying pH (2–12) and temperatures (4–40°C) over 14 days .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Experimental Design : Apply factorial design (e.g., 2³ design) to test variables:

- Factors : Temperature (25–60°C), solvent (THF vs. DCM), catalyst (DBU vs. none).

- Response : Yield (%) and purity (HPLC area %).

Q. What computational methods are used to predict the bioactivity of this compound against enzyme targets?

- In Silico Workflow :

- Molecular Docking : AutoDock Vina to model interactions with kinases (e.g., EGFR) using fluorophenyl-urea as a hinge-binding motif.

- MD Simulations : GROMACS for stability analysis of ligand-protein complexes (20 ns trajectories).

- Validation : Compare with in vitro enzyme inhibition assays (IC₅₀ determination) .

Q. How can contradictory data on the compound’s biological activity across studies be resolved?

- Root-Cause Analysis :

- Experimental Variability : Assess differences in cell lines (e.g., HEK293 vs. HeLa), assay protocols (MTT vs. ATP-lite), and compound concentrations.

- Meta-Analysis : Pool data from multiple studies using fixed/random-effects models to identify trends .

Q. What strategies are effective in studying the structure-activity relationship (SAR) of fluorophenyl-urea derivatives?

- SAR Framework :

- Analog Synthesis : Modify substituents (e.g., 3-F vs. 4-F phenyl, ethyl vs. cyclopropyl groups).

- Biological Testing : Measure IC₅₀ against kinase panels and correlate with steric/electronic parameters (Hammett σ, LogP).

- Key Finding : 2-Fluorophenyl enhances selectivity due to reduced steric hindrance .

Q. How do in vitro and in vivo pharmacokinetic profiles of this compound differ, and what methods address discrepancies?

- PK Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.